Validated Crystal Geometry for Drug Design
The three-dimensional structure of 3-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine has been experimentally determined and deposited in the Crystallography Open Database (COD) [1]. This provides a definitive, high-resolution geometric model (space group P 1 21/c 1, unit cell parameters a=3.9913Å, b=6.7117Å, c=13.3807Å, β=97.162°) for molecular docking and structure-based drug design.
| Evidence Dimension | Crystal Structure Availability |
|---|---|
| Target Compound Data | Unit cell: a=3.9913 Å, b=6.7117 Å, c=13.3807 Å, β=97.162°; Space group: P 1 21/c 1 |
| Comparator Or Baseline | The vast majority of pyrazolo[3,4-d]pyrimidine analogs, including close derivatives with alternative halogen or alkyl substitutions, lack publicly available, experimentally determined crystal structures. |
| Quantified Difference | Definitive vs. Predicted/Modeled geometry |
| Conditions | X-ray diffraction, CuKα radiation, 100 K |
Why This Matters
This verified 3D structure is essential for accurate in silico screening and rational drug design, reducing reliance on computational models and minimizing the risk of pursuing false-positive hits based on incorrect geometries.
- [1] Bookser, B. C., Weinhouse, M. I., Burns, A. C., Valiere, A. N., Valdez, L. J., Stanczak, P., Na, J., Rheingold, A. L., Moore, C. E., & Dyck, B. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. The Journal of Organic Chemistry, 83(12), 6334–6353. View Source
